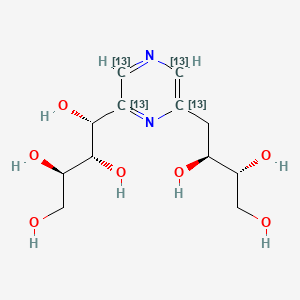

2,6-Deoxyfructosazine-13C4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHUNOHYVYVNIP-ORHSJBJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](N=[13C]([13CH]=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-52-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to 2,6-Deoxyfructosazine-13C4: Synthesis, Quantification, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Deoxyfructosazine-13C4 is the isotopically labeled form of 2,6-Deoxyfructosazine, a pyrazine derivative. While the unlabeled compound is explored for its potential pharmacological activities and as a flavoring agent, the 13C4-labeled variant serves as a crucial internal standard for accurate quantification in complex biological matrices.[1] This guide provides an in-depth overview of its chemical properties, a detailed methodology for the synthesis of its parent compound, a proposed workflow for its application in quantitative analysis, and a look into its known biological interactions.

Chemical and Physical Properties

2,6-Deoxyfructosazine and its 13C4 labeled counterpart are complex heterocyclic compounds. The incorporation of four carbon-13 isotopes in this compound provides a distinct mass shift, essential for its use in mass spectrometry-based quantification, without altering its chemical behavior.

| Property | 2,6-Deoxyfructosazine | This compound |

| Molecular Formula | C₁₂H₂₀N₂O₇ | C₈¹³C₄H₂₀N₂O₇ |

| Molecular Weight | 304.30 g/mol | 308.27 g/mol |

| CAS Number | 36806-15-2 | 1246817-52-6 |

Synthesis of 2,6-Deoxyfructosazine

Experimental Protocol: One-Pot Synthesis from D-Glucosamine Hydrochloride

This protocol is based on the method described by Jia et al. (2014).[3]

Materials:

-

D-Glucosamine hydrochloride

-

1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Chromatography column

-

NMR spectrometer

-

Mass spectrometer (MALDI-TOF or LC-MS)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve D-glucosamine hydrochloride in a mixture of [BMIM]OH and DMSO.

-

Reaction Conditions: Heat the mixture to 120°C and stir for 180 minutes under a reflux condenser.[3]

-

Extraction: After cooling, the reaction mixture is typically extracted with ethyl acetate to remove non-polar impurities.

-

Purification: The product is purified from the aqueous layer using silica gel column chromatography.

-

Characterization: The purified 2,6-Deoxyfructosazine is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3] A maximum yield of 49% has been reported under optimized conditions.[2]

To synthesize this compound, a custom synthesis approach starting with a commercially available ¹³C-labeled D-glucosamine would be necessary, following a similar reaction scheme.

Quantitative Analysis using this compound

This compound is an ideal internal standard for the quantification of 2,6-Deoxyfructosazine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a proposed experimental workflow.

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation:

-

Matrix: Plasma, urine, or tissue homogenate.

-

Procedure:

-

Spike a known concentration of this compound into the biological sample.

-

Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable for separating the analyte from matrix components.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.

-

MRM Transition for 2,6-Deoxyfructosazine: Monitor the transition from the precursor ion (m/z 305.1) to a specific product ion.

-

MRM Transition for this compound: Monitor the transition from the precursor ion (m/z 309.1) to its corresponding product ion.

-

-

3. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of 2,6-Deoxyfructosazine to the peak area of this compound against the concentration of the analyte.

-

Determine the concentration of 2,6-Deoxyfructosazine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Biological Activity and Signaling

Deoxyfructosazines have shown potential pharmacological activity.[3] Notably, 2,5-Deoxyfructosazine, an isomer of 2,6-Deoxyfructosazine, has been found to be a more potent inhibitor of Interleukin-2 (IL-2) production by activated T-cells than its precursor, D-glucosamine.[4] IL-2 is a critical cytokine for T-cell proliferation and differentiation. The inhibition of its production suggests a potential immunomodulatory role for deoxyfructosazines.

The precise molecular mechanism of this inhibition is not yet fully elucidated. However, it is known that T-cell activation, leading to IL-2 production, involves a complex signaling cascade initiated by the T-cell receptor (TCR) engagement. This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which are essential for transcribing the IL-2 gene. It is plausible that deoxyfructosazines interfere with one or more steps in this pathway.

Visualizations

Caption: Workflow for the synthesis and quantitative analysis of 2,6-Deoxyfructosazine.

Caption: Potential site of action for 2,6-Deoxyfructosazine in the T-cell activation pathway.

Conclusion

This compound is an indispensable tool for the reliable quantification of its unlabeled analogue in preclinical and clinical research. Understanding its synthesis, analytical application, and biological context is crucial for researchers in drug development and related scientific fields. The immunomodulatory effects of deoxyfructosazines, particularly their inhibition of IL-2 production, warrant further investigation to elucidate the precise mechanism of action and explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Deoxyfructosazine-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Deoxyfructosazine, with a specific focus on its ¹³C₄ isotopically labeled form. While detailed experimental data for the labeled compound is not publicly available, this document extrapolates from established protocols for the unlabeled compound to provide a robust theoretical and practical framework.

Introduction

2,6-Deoxyfructosazine, a heterocyclic compound formed from the condensation of D-glucosamine, has garnered interest for its potential pharmacological and physiological effects. Its immunomodulatory properties, particularly the inhibition of Interleukin-2 (IL-2) production, make it a molecule of interest in drug development. The ¹³C₄ labeled analogue is a crucial tool for metabolic studies, allowing researchers to trace its fate in biological systems and elucidate its mechanism of action. This guide outlines a plausible synthesis route, detailed characterization methodologies, and the biological context of 2,6-Deoxyfructosazine-¹³C₄.

Synthesis of 2,6-Deoxyfructosazine-¹³C₄

The synthesis of 2,6-Deoxyfructosazine-¹³C₄ is predicated on the availability of ¹³C₄-labeled D-glucosamine as the starting material. The following protocol is based on an efficient one-pot synthesis developed for the unlabeled compound.

Proposed Synthetic Pathway

The core of the synthesis involves the dimerization and subsequent cyclization of D-glucosamine to form the pyrazine ring. The proposed pathway for the ¹³C₄ labeled compound is a direct adaptation of this, starting with D-glucosamine-¹³C₄.

Experimental Protocol

This protocol is adapted from the synthesis of unlabeled 2,6-Deoxyfructosazine.

Materials:

-

D-Glucosamine-¹³C₄ hydrochloride (hypothetical starting material)

-

1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

D₂O for NMR analysis

Procedure:

-

In a round-bottom flask, dissolve D-Glucosamine-¹³C₄ hydrochloride in a mixture of [BMIM]OH and DMSO.

-

Heat the reaction mixture to 120 °C and stir for 180 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product using ethyl acetate.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data from Unlabeled Synthesis

The following table summarizes the quantitative data from the optimization of the one-pot synthesis of unlabeled 2,6-Deoxyfructosazine. These parameters are expected to be a good starting point for the synthesis of the labeled compound.

| Parameter | Condition | Yield (%) |

| Reaction Temperature | 100 °C | ~30 |

| 120 °C | ~49 | |

| 140 °C | ~45 | |

| Reaction Time | 60 min | ~20 |

| 120 min | ~38 | |

| 180 min | ~49 | |

| Co-solvent | None | ~25 |

| DMSO | ~49 | |

| DMF | ~42 |

Characterization of 2,6-Deoxyfructosazine-¹³C₄

A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of 2,6-Deoxyfructosazine-¹³C₄.

Mass Spectrometry

Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Expected Results: The mass spectrum is expected to show a molecular ion peak corresponding to the mass of 2,6-Deoxyfructosazine-¹³C₄. For the unlabeled compound, the molecular weight is 304.3 g/mol . With four ¹³C atoms, the expected molecular weight for the labeled compound would be approximately 308.3 g/mol . The isotopic distribution pattern will be distinct due to the enrichment of ¹³C.

Table of Expected m/z Values:

| Ion Species | Expected m/z (Unlabeled) | Expected m/z (¹³C₄ Labeled) |

| [M+H]⁺ | 305.3 | 309.3 |

| [M+Na]⁺ | 327.3 | 331.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and the position of the isotopic labels.

¹H NMR: The proton NMR spectrum is expected to be similar to the unlabeled compound, showing complex multiplets for the polyol side chains and distinct signals for the pyrazine ring protons.

¹³C NMR: The carbon NMR spectrum will be the most informative for confirming the isotopic labeling. The signals for the four ¹³C labeled carbons will be significantly enhanced in intensity. The positions of these enhanced signals will confirm the location of the isotopic labels within the pyrazine ring.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Pyrazine Ring Carbons (¹³C labeled) | 140 - 155 |

| Polyol Side Chain Carbons | 60 - 80 |

Biological Activity and Signaling Pathway

2,6-Deoxyfructosazine has been shown to possess immunomodulatory activity, specifically through the inhibition of Interleukin-2 (IL-2) production in T-cells.

IL-2 Signaling Pathway Inhibition

The binding of IL-2 to its receptor (IL-2R) on the surface of T-cells triggers a signaling cascade that leads to T-cell proliferation and differentiation. 2,6-Deoxyfructosazine is hypothesized to interfere with this pathway, potentially by inhibiting the activation of key downstream signaling molecules.

Experimental Workflow for Biological Activity Assay

The following workflow outlines a typical experiment to assess the inhibitory effect of 2,6-Deoxyfructosazine-¹³C₄ on IL-2 production.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 2,6-Deoxyfructosazine-¹³C₄. While the synthesis of the labeled compound remains to be experimentally detailed in the literature, the provided protocols and data for the unlabeled analogue offer a strong starting point for its successful preparation and characterization. The use of the ¹³C₄ labeled compound will be invaluable for future research into its mechanism of action and its potential as a therapeutic agent.

The Biological Significance of 2,6-Deoxyfructosazine: A Technical Guide for Researchers

An In-depth Examination of a Promising Pyrazine Derivative in Drug Development

Introduction

2,6-Deoxyfructosazine is a polyhydroxyalkylpyrazine (PHAP), a class of heterocyclic nitrogen-containing compounds formed from the Maillard reaction or the self-condensation of aminosugars like D-glucosamine. While research into the specific biological activities of 2,6-Deoxyfructosazine is still emerging, the broader class of deoxyfructosazines has garnered interest for its potential therapeutic applications, including immunomodulatory, anti-aging, and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of the biological significance of deoxyfructosazines, with a focus on available data that may inform the study of the 2,6-isomer. It is important to note that much of the existing literature either does not differentiate between the 2,5- and 2,6-isomers, referring to them collectively as Deoxyfructosazine (DOF), or focuses specifically on the 2,5-isomer. Therefore, while this guide aims to be as specific as possible to 2,6-Deoxyfructosazine, some information is presented from studies on the undifferentiated compound or the 2,5-isomer to provide a broader context for its potential biological activities.

Chemical and Physical Properties

2,6-Deoxyfructosazine is a pyrazine derivative with two polyhydroxyalkyl side chains. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₂₀N₂O₇ |

| Molecular Weight | 304.30 g/mol |

| CAS Number | 36806-15-2 |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

Biological Activities and Potential Therapeutic Applications

The biological activities of deoxyfructosazines are an active area of investigation. The primary reported effects are in the realms of immunomodulation and anti-aging.

Immunomodulatory Effects

Research has primarily focused on the immunosuppressive properties of the related isomer, 2,5-Deoxyfructosazine. Studies have shown that it can inhibit the production of Interleukin-2 (IL-2) by activated T-cells, suggesting a potential role in managing inflammatory and autoimmune conditions[1][2]. The mechanism is believed to involve the modulation of signaling pathways that lead to T-cell activation and proliferation. While direct evidence for 2,6-Deoxyfructosazine is lacking, its structural similarity to the 2,5-isomer suggests it may possess similar immunomodulatory capabilities.

Anti-Aging and Antioxidant Properties

A study investigating the anti-aging efficacy of an unspecified isomer of Deoxyfructosazine (DOF) on normal human dermal fibroblasts (NHDFs) revealed several beneficial effects[3][4]. These findings, while not definitively attributed to the 2,6-isomer, provide a strong rationale for further investigation.

Effects on Cell Viability and Oxidative Stress:

The study found that DOF did not exhibit toxicity and had a neutral effect on the viability of NHDF cells under normal conditions[3][4]. However, it demonstrated significant protective effects against oxidative stress. Pre-treatment of cells with DOF was shown to mitigate the damage induced by hydrogen peroxide (H₂O₂).

Quantitative Data on Antioxidant and Anti-aging Markers:

The following table summarizes the quantitative data from the aforementioned study on the effects of Deoxyfructosazine (DOF) on key biomarkers of aging and oxidative stress in NHDF cells.

| Biomarker | Treatment Group | Result | Fold Change/Percentage |

| Catalase (CAT) Activity | 5 µM DOF | Increased CAT activity | 4.12-fold increase |

| Malondialdehyde (MDA) Content | 5 µM DOF | Decreased MDA content | 71.8% decrease |

| MMP-1 Secretion (in oxidatively stressed cells) | 1 µM DOF | Decreased MMP-1 secretion | 48% decrease |

| 5 µM DOF | Decreased MMP-1 secretion | 47.1% decrease |

Note: The specific isomer of Deoxyfructosazine was not specified in the original study.

These results suggest that deoxyfructosazines may exert anti-aging effects by enhancing the endogenous antioxidant capacity of cells and by inhibiting the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to skin aging.

Potential Mechanisms of Action: Signaling Pathways

The precise signaling pathways modulated by 2,6-Deoxyfructosazine are yet to be fully elucidated. However, based on the observed biological effects of related compounds, several pathways are of significant interest for future research.

Inhibition of T-Cell Activation and IL-2 Production

The inhibition of IL-2 production by 2,5-Deoxyfructosazine suggests an interference with the T-cell receptor (TCR) signaling cascade. This complex pathway involves multiple downstream signaling molecules, including NF-κB and MAP kinases, which are critical for the transcription of the IL-2 gene.

References

- 1. Catalytic conversion of chitin-based biomass to nitrogen-containing chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory and analgesic properties of Polyphyllin VI revealed by network pharmacology and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2,6-Deoxyfructosazine-¹³C₄ in Elucidating the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of food chemistry and a significant process in biological systems, involves a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. Among the myriad of products formed, deoxyfructosazines, particularly 2,6-deoxyfructosazine, have garnered attention as key intermediates and flavor compounds. Understanding the formation and concentration of these molecules is crucial for both food quality control and for researchers investigating the role of Maillard reaction products in health and disease, including their potential link to advanced glycation end products (AGEs).

This technical guide focuses on the pivotal role of isotopically labeled 2,6-Deoxyfructosazine, specifically 2,6-Deoxyfructosazine-¹³C₄, in advancing research in this field. The incorporation of a stable isotope label provides a powerful tool for accurate quantification and for tracing the metabolic fate of this important Maillard reaction product.

2,6-Deoxyfructosazine: Formation and Significance

2,6-Deoxyfructosazine is a pyrazine derivative formed during the Maillard reaction, primarily from the reaction of glucose with ammonia.[1] Its formation is significant in thermally processed foods and contributes to their characteristic flavors and aromas. The presence and concentration of 2,6-deoxyfructosazine and its isomer, 2,5-deoxyfructosazine, can serve as indicators of the extent of the Maillard reaction in a given food product or biological system.[2]

Signaling and Reaction Pathways

The formation of 2,6-deoxyfructosazine is a multi-step process that begins with the condensation of a reducing sugar, like glucose, with an amino group, typically from an amino acid or ammonia. This initial reaction leads to the formation of an unstable Schiff base, which then rearranges to form an Amadori product. Subsequent degradation and condensation reactions of these intermediates, including the formation of dicarbonyl compounds, ultimately lead to the formation of the pyrazine ring structure of deoxyfructosazine.

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=plaintext, fontcolor="#5F6368"];

// Nodes Glucose [label="Glucose", class="reactant"]; Ammonia [label="Ammonia", class="reactant"]; Schiff_Base [label="Schiff Base", class="intermediate"]; Amadori_Product [label="Amadori Product", class="intermediate"]; Dicarbonyls [label="Dicarbonyl\nIntermediates", class="intermediate"]; Deoxyfructosazine [label="2,6-Deoxyfructosazine", class="product"];

// Edges Glucose -> Schiff_Base; Ammonia -> Schiff_Base; Schiff_Base -> Amadori_Product [label="Amadori\nRearrangement"]; Amadori_Product -> Dicarbonyls [label="Degradation"]; Dicarbonyls -> Deoxyfructosazine [label="Condensation"];

// Invisible nodes for layout {rank=same; Glucose; Ammonia;} } dot Caption: Simplified pathway of 2,6-Deoxyfructosazine formation in the Maillard reaction.

The Role of ¹³C₄ Labeling: Isotope Dilution Mass Spectrometry

The quantification of Maillard reaction products in complex matrices like food or biological samples is challenging due to matrix effects and analyte loss during sample preparation. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification, and it relies on the use of a stable isotope-labeled internal standard.[3]

2,6-Deoxyfructosazine-¹³C₄ is the ¹³C-labeled analogue of 2,6-deoxyfructosazine and serves as an ideal internal standard for its quantification.[1][4] Because it is chemically identical to the analyte of interest, differing only in mass, it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects in the mass spectrometer. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled analyte can be determined with high accuracy by measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds.

Experimental Protocols

General Protocol for Maillard Reaction Induction and Sample Preparation

The following is a generalized protocol for inducing the Maillard reaction in a model system, which can be adapted for specific research needs.

Materials:

-

Glucose (or ¹³C-labeled glucose for synthesis of the standard)

-

Ammonia source (e.g., ammonium hydroxide)

-

Phosphate buffer (pH 7-8)

-

Reaction vessel (sealed)

-

Heating apparatus (e.g., oven, heating block)

-

Solid Phase Extraction (SPE) cartridges for sample cleanup

Procedure:

-

Prepare a solution of glucose and the ammonia source in the phosphate buffer in the reaction vessel.

-

Seal the vessel and heat at a specific temperature (e.g., 100-120°C) for a defined period (e.g., 1-4 hours).

-

After cooling, the reaction mixture can be subjected to a cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering substances.

-

The purified extract is then ready for analysis by LC-MS/MS.

Isotope Dilution Mass Spectrometry (IDMS) Protocol for Quantification

The following outlines a general workflow for the quantification of 2,6-deoxyfructosazine in a sample using 2,6-Deoxyfructosazine-¹³C₄ as an internal standard.

// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; input [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; output [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Nodes Sample [label="Sample (e.g., food extract)", class="input"]; IS [label="Known amount of\n2,6-Deoxyfructosazine-¹³C₄", class="input"]; Spike [label="Spike Sample with\nInternal Standard", class="step"]; Extraction [label="Sample Extraction\nand Cleanup (SPE)", class="step"]; LCMS [label="LC-MS/MS Analysis", class="step"]; Quantification [label="Quantification based on\n¹²C/¹³C ratio", class="output"];

// Edges Sample -> Spike; IS -> Spike; Spike -> Extraction; Extraction -> LCMS; LCMS -> Quantification; } dot Caption: General workflow for IDMS quantification of 2,6-Deoxyfructosazine.

Instrumentation and Parameters:

-

Liquid Chromatography (LC): A reverse-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape.

-

Mass Spectrometry (MS): A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₄-labeled internal standard need to be optimized.

Data Presentation

The use of an isotopically labeled internal standard allows for the generation of highly accurate quantitative data. The following table illustrates how such data can be presented.

| Sample Matrix | Concentration of 2,6-Deoxyfructosazine (µg/g) | Standard Deviation |

| Toasted Bread Crust | 15.2 | ± 1.8 |

| Roasted Coffee Beans | 25.8 | ± 2.5 |

| Caramel | 8.7 | ± 0.9 |

| Control (unheated) | Not Detected | - |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Conclusion

2,6-Deoxyfructosazine-¹³C₄ is an indispensable tool for researchers studying the Maillard reaction. Its use as an internal standard in Isotope Dilution Mass Spectrometry enables the accurate and precise quantification of 2,6-deoxyfructosazine in a wide range of complex matrices. This capability is essential for understanding the formation of this key Maillard reaction product in foods and biological systems, and for elucidating its role in flavor chemistry, food quality, and human health. As research into the Maillard reaction continues to evolve, the application of stable isotope-labeled standards will undoubtedly play a central role in advancing our knowledge.

References

- 1. 2,6-Deoxyfructosazine-13C4 | LGC Standards [lgcstandards.com]

- 2. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. This compound | 1246817-52-6 [chemicalbook.com]

Unraveling the Formation of 2,6-Deoxyfructosazine-13C4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed mechanism for the formation of 2,6-Deoxyfructosazine, a significant pyrazine derivative formed from the self-condensation of D-glucosamine. Particular focus is given to the elucidation of this pathway through the strategic application of carbon-13 isotopic labeling, resulting in the formation of 2,6-Deoxyfructosazine-13C4. This document details the hypothesized reaction cascade, outlines comprehensive experimental protocols for isotopic labeling studies, and presents quantitative data in a structured format. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a clear and comprehensive understanding for researchers in the fields of carbohydrate chemistry, drug development, and metabolomics.

Introduction

Deoxyfructosazines are a class of pyrazine compounds formed during the Maillard reaction and caramelization processes involving amino sugars. These compounds are of significant interest due to their potential biological activities and their presence in thermally processed foods and tobacco. 2,6-Deoxyfructosazine is a specific isomer that arises from the self-condensation of D-glucosamine, a ubiquitous amino sugar in biological systems. Understanding the precise mechanism of its formation is crucial for controlling its synthesis, assessing its biological implications, and developing related therapeutic agents.

Isotopic labeling is a powerful technique to trace the metabolic and chemical fate of molecules.[1] By introducing stable isotopes, such as carbon-13, into a precursor molecule, the rearrangement and incorporation of its atoms into the final product can be meticulously tracked. This guide focuses on the use of 13C-labeled D-glucosamine to investigate the formation of this compound, providing a foundational methodology for researchers in this domain.

Proposed Mechanism of 2,6-Deoxyfructosazine Formation

The formation of 2,6-Deoxyfructosazine from D-glucosamine is a complex process involving a series of condensation, cyclization, dehydration, and isomerization reactions. While the formation of the 2,5-isomer is more commonly documented, the generation of 2,6-polyhydroxyalkyl pyrazines has also been reported.[2] The proposed mechanism for the 2,6-isomer is initiated by the self-condensation of two D-glucosamine molecules.

A key intermediate in this process is a dihydropyrazine derivative, which subsequently undergoes dehydration and aromatization to yield the stable pyrazine ring of the deoxyfructosazine molecule.[3] The reaction is typically favored under neutral to slightly basic conditions.

Signaling Pathway Diagram

Caption: Proposed reaction pathway for the formation of 2,6-Deoxyfructosazine.

Isotopic Labeling Strategy for Mechanism Elucidation

To unequivocally determine the formation mechanism and the origin of the carbon atoms in the pyrazine ring and its side chains, a 13C labeling study is proposed. The synthesis of D-glucosamine with specific carbon atoms labeled with 13C is the first critical step. A plausible starting material for this is commercially available 13C-labeled D-glucose.

Synthesis of 13C-Labeled D-Glucosamine

The biosynthesis of D-glucosamine-6-phosphate from fructose-6-phosphate and glutamine is a key step in the hexosamine biosynthesis pathway.[4] A chemoenzymatic approach can be employed to synthesize 13C-labeled D-glucosamine from a corresponding 13C-labeled D-glucose precursor. For the synthesis of this compound, a D-glucose molecule labeled at positions 1, 2, 3, and 4 would be an ideal starting material.

Experimental Protocol: Synthesis of D-Glucosamine-[1,2,3,4-13C4]

-

Starting Material: D-Glucose-[1,2,3,4-13C4]

-

Enzymatic Conversion:

-

Incubate D-Glucose-[1,2,3,4-13C4] with hexokinase and ATP to yield D-Glucose-6-phosphate-[1,2,3,4-13C4].

-

Utilize glucose-6-phosphate isomerase to convert D-Glucose-6-phosphate-[1,2,3,4-13C4] to D-Fructose-6-phosphate-[1,2,3,4-13C4].

-

Employ glucosamine-6-phosphate synthase with L-glutamine as the nitrogen source to convert D-Fructose-6-phosphate-[1,2,3,4-13C4] to D-Glucosamine-6-phosphate-[1,2,3,4-13C4].

-

-

Hydrolysis:

-

Acid hydrolysis of D-Glucosamine-6-phosphate-[1,2,3,4-13C4] to remove the phosphate group, yielding D-Glucosamine-[1,2,3,4-13C4].

-

-

Purification:

-

Purify the labeled D-glucosamine using column chromatography.

-

Formation and Analysis of this compound

The synthesized D-Glucosamine-[1,2,3,4-13C4] is then subjected to conditions that favor the formation of 2,6-Deoxyfructosazine.

Experimental Protocol: Synthesis and Analysis

-

Reaction:

-

Dissolve D-Glucosamine-[1,2,3,4-13C4] in a neutral or slightly basic aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Heat the solution at a controlled temperature (e.g., 90-120°C) for a specified duration.

-

-

Purification:

-

Separate the resulting this compound from the reaction mixture using high-performance liquid chromatography (HPLC).

-

-

Analysis:

-

Characterize the purified product using Mass Spectrometry (MS) to confirm the molecular weight and the incorporation of four 13C atoms.

-

Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) to determine the precise location of the 13C labels within the 2,6-Deoxyfructosazine molecule.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and analysis of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the proposed isotopic labeling study.

Table 1: Mass Spectrometry Data

| Compound | Expected Molecular Weight (Unlabeled) | Expected Molecular Weight (13C4 Labeled) |

| D-Glucosamine | 179.17 | 183.17 |

| 2,6-Deoxyfructosazine | 304.30 | 308.30 |

Table 2: Expected 13C NMR Chemical Shift Changes

| Carbon Position in 2,6-Deoxyfructosazine | Expected 13C Chemical Shift (ppm) (Unlabeled) | Expected Observation for 13C4 Labeled |

| C2 (Pyrazine Ring) | ~150-160 | Signal Enhancement |

| C6 (Pyrazine Ring) | ~150-160 | Signal Enhancement |

| C1' (Side Chain 1) | ~70-80 | Signal Enhancement |

| C2' (Side Chain 1) | ~70-80 | Signal Enhancement |

| C1'' (Side Chain 2) | ~70-80 | No Enhancement |

| C2'' (Side Chain 2) | ~70-80 | No Enhancement |

| ... | ... | ... |

Note: The exact chemical shifts will depend on the solvent and experimental conditions. The table illustrates the expected pattern of signal enhancement based on the proposed labeling scheme.

Conclusion

The proposed mechanism, elucidated through 13C isotopic labeling, provides a robust framework for understanding the formation of 2,6-Deoxyfructosazine from D-glucosamine. The detailed experimental protocols and expected data offer a clear roadmap for researchers to validate this pathway and to further explore the chemical and biological significance of this class of pyrazine derivatives. This knowledge is fundamental for applications in drug development, food science, and the broader field of chemical biology. The use of advanced analytical techniques such as MS and NMR is indispensable for the unambiguous structural determination of the labeled product and the precise mapping of the incorporated carbon-13 atoms, thereby providing definitive evidence for the proposed reaction mechanism.

References

Deoxyfructosazine Compounds: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

Deoxyfructosazine (DOF), a pyrazine derivative formed from the self-condensation of D-glucosamine, has emerged as a compound of significant interest in the pharmaceutical and food industries. Possessing notable biological activities, including immunomodulatory and anti-aging effects, DOF presents a compelling case for further investigation and development. This technical guide provides a comprehensive literature review of deoxyfructosazine compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed mechanisms of action to support ongoing research and drug development efforts.

Core Concepts and Chemical Structure

Deoxyfructosazine, chemically known as 2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine, is a heterocyclic aromatic compound. It is often found in foods that have undergone Maillard reactions and can also be produced through the breakdown of D-glucosamine under neutral pH conditions.[1] Its structure, characterized by a central pyrazine ring with two polyhydroxyalkyl side chains, is fundamental to its biological functions.

Synthesis of Deoxyfructosazine

The synthesis of deoxyfructosazine has been approached through various methods, primarily involving the self-condensation of D-glucosamine. Two notable and efficient methods are highlighted below.

One-Pot Synthesis using a Basic Ionic Liquid

An environmentally friendly and efficient one-pot synthesis of deoxyfructosazine involves the use of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), which acts as both a solvent and a catalyst.[2][3] This method offers a streamlined process for converting D-glucosamine hydrochloride into deoxyfructosazine and its analogue, fructosazine.

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: D-glucosamine hydrochloride (0.2 g) is dissolved in an alcoholic solution (2 g) of 12% alkaline [BMIM]OH.[3]

-

Co-solvent Addition: Dimethyl sulfoxide (DMSO) is added as a co-solvent to optimize the reaction yield.

-

Reaction Conditions: The reaction mixture is heated to 120°C and stirred for 180 minutes.[2][3]

-

Product Characterization: The resulting products are qualitatively and quantitatively analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[2][3]

Under optimized conditions, this method can achieve a maximum yield of 49%.[2][3] The reaction parameters, including D-glucosamine hydrochloride concentration, temperature, time, and the presence of additives and co-solvents, have been studied to maximize the yield.[2][3]

Arylboronic Acid-Catalyzed Synthesis

A highly efficient method for the synthesis of deoxyfructosazine from D-glucosamine hydrochloride utilizes arylboronic acids as catalysts in an aqueous solution.[4] This approach is attractive due to its excellent yields and the use of water as a solvent.

Experimental Protocol: Arylboronic Acid-Catalyzed Synthesis

-

Reactant Preparation: D-Glucosamine hydrogen chloride (107.8 mg, 0.50 mmol) and an arylboronic acid catalyst (e.g., 4-pyridylboronic acid, 0.20 mmol) are added to an aqueous solution of sodium hydroxide (0.1 M, 6.5 mL).[4]

-

Reaction: The mixture is stirred for 36 hours at room temperature.[4]

-

Acidification: The reaction mixture is then acidified to a pH of 1-3 by the dropwise addition of 2 M hydrochloric acid aqueous solution and stirred for an additional 30 minutes.[4]

-

Sample Preparation for Analysis: A 1 mL aliquot of the reaction mixture is mixed with ethanol and evaporated under reduced pressure at 33°C for subsequent analysis.[4]

-

Yield Determination: The yield of deoxyfructosazine is determined by ¹H NMR using an internal standard such as maleic acid.[4]

This catalytic system has demonstrated high activity, with yields reaching up to 89% with 4-pyridylboronic acid as the catalyst.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for the synthesis and biological activity of deoxyfructosazine.

Table 1: Synthesis Yields of Deoxyfructosazine

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Ionic Liquid | [BMIM]OH | DMSO/Ethanol | 120 | 3 | 49 | [2],[3] |

| Arylboronic Acid | Phenylboronic acid | 0.1 M NaOH(aq) | Room Temp. | 36 | 85 | [4] |

| Arylboronic Acid | 3-Aminophenylboronic acid | 0.1 M NaOH(aq) | Room Temp. | 36 | 86 | [4] |

| Arylboronic Acid | 4-Pyridylboronic acid | 0.1 M NaOH(aq) | Room Temp. | 36 | 89 | [4] |

Table 2: Biological Activity of Deoxyfructosazine

| Biological Activity | Cell Line | Parameter | Value | Reference(s) |

| Inhibition of IL-2 Production | Jurkat cells | IC₅₀ | ~1.25 mM | [1],[5] |

| Effect on Cell Viability | Normal Human Dermal Fibroblasts (NHDF) | Cell Viability at 5 µM | No significant effect | [6] |

| Antioxidant Activity | Normal Human Dermal Fibroblasts (NHDF) | Catalase Activity Increase at 5 µM | - | [6] |

| Antioxidant Activity | Normal Human Dermal Fibroblasts (NHDF) | Malondialdehyde Content Decrease at 5 µM | - | [6] |

| DNA Damage | - | DNA strand breakage activity | Qualitative | [1],[5] |

Biological Activities and Therapeutic Potential

Deoxyfructosazine exhibits a range of biological activities that suggest its potential as a therapeutic agent and a valuable compound in various applications.

Immunomodulatory Effects

One of the most significant reported activities of deoxyfructosazine is its ability to inhibit the production of Interleukin-2 (IL-2) in activated T-cells.[1][5] IL-2 is a critical cytokine for T-cell proliferation and the propagation of immune responses. The inhibition of IL-2 production by deoxyfructosazine is notably more potent than that of its precursor, D-glucosamine.[7] This immunosuppressive activity suggests that deoxyfructosazine could be a lead compound for the development of treatments for autoimmune diseases and other inflammatory conditions.[7]

While the precise signaling pathway for deoxyfructosazine's immunosuppressive action has not been fully elucidated, studies on its precursor, D-glucosamine, suggest a potential mechanism. D-glucosamine has been shown to down-regulate the N-linked glycosylation of CD25, the alpha subunit of the IL-2 receptor, which subsequently inhibits downstream Stat5 signaling. Given that deoxyfructosazine is a derivative of D-glucosamine, it is plausible that it may act through a similar mechanism.

Anti-Aging and Antioxidant Properties

Recent studies have highlighted the anti-aging potential of deoxyfructosazine. It has been shown to stimulate the vitality of dermal fibroblasts, promote the secretion of collagen and hyaluronic acid, and inhibit the expression of matrix metalloproteinase-1.[6] Furthermore, deoxyfructosazine exhibits antioxidant properties by increasing the activity of catalase, a key antioxidant enzyme, and reducing the content of malondialdehyde, a marker of oxidative stress.[6] These findings suggest its potential application in the cosmetics and dermatology fields as an anti-aging agent.

Other Biological Activities

Deoxyfructosazine has also been reported to possess DNA strand breakage activity.[1][5] Additionally, it is used as a flavoring agent in the food and tobacco industries.[1][5]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

Deoxyfructosazine is a promising bioactive compound with demonstrated immunomodulatory and anti-aging properties. Efficient synthetic routes have been developed, and key quantitative data on its biological effects are emerging. The inhibition of IL-2 production in T-cells is a particularly noteworthy activity that warrants further investigation for the development of novel therapeutics for immune-related disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of deoxyfructosazine, particularly its interaction with signaling pathways in immune cells. In vivo studies are also crucial to validate the therapeutic potential of this compound and to assess its pharmacokinetic and pharmacodynamic properties. The continued exploration of deoxyfructosazine and its derivatives holds significant promise for advancements in medicine and biotechnology.

References

- 1. [Effect of tetramethylpyrazine on JAK-STAT signal transduction in cardiomyocyte hypertrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Immunosuppressive Mechanisms of T-Cell Receptors - News Center [news.feinberg.northwestern.edu]

- 7. Nuclear Factor of Activated T Cells (NFAT) Proteins as Targeted Molecules in Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Health Implications of Dietary Deoxyfructosazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfructosazines (DOFs) are a class of pyrazine compounds formed during the Maillard reaction, a common chemical process that occurs during the thermal processing of food. These compounds are prevalent in a variety of dietary sources, including baked goods, roasted products, and some processed meats. While historically considered primarily as flavor and aroma compounds, emerging research indicates that dietary deoxyfructosazines possess a range of bioactive properties with significant health implications. This technical guide provides an in-depth overview of the current understanding of the formation, dietary sources, and biological effects of deoxyfructosazines, with a focus on their immunomodulatory, anti-inflammatory, and antioxidant activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is responsible for the desirable color and flavor of many cooked foods. This complex cascade of reactions also generates a diverse array of compounds, including pyrazines. Deoxyfructosazines are a specific group of pyrazines formed from the condensation of two molecules of 3-deoxyglucosone, an intermediate of the Maillard reaction. Their presence in the human diet is ubiquitous, yet their physiological effects are only beginning to be understood.

Initial studies have highlighted the potential of deoxyfructosazines to modulate immune responses and exhibit antioxidant properties. These findings suggest that dietary DOFs may play a role in the prevention and management of various inflammatory and age-related conditions. This guide aims to consolidate the existing scientific knowledge on dietary deoxyfructosazines, providing a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Formation and Dietary Sources of Deoxyfructosazines

Deoxyfructosazines are formed under thermal processing conditions from the self-condensation of 3-deoxyglucosone, which is derived from the reaction of amino acids with reducing sugars like glucose and fructose. The formation and concentration of DOFs in food are influenced by factors such as temperature, heating time, pH, and the types of sugars and amino acids present.

While comprehensive data on the quantitative presence of deoxyfructosazines in a wide range of foods is still emerging, studies have begun to quantify their levels in specific products.

Data Presentation: Quantitative Analysis of Deoxyfructosazines in Foods

| Food Product | Type of Deoxyfructosazine | Concentration Range | Analytical Method | Reference |

| Bread (with added Glucosamine) | Deoxyfructopyrazine (DOF) | 0.14 g / 350-400g (GlcN only) | HPLC | [1] |

| Bread (with GlcN + reducing sugar) | Deoxyfructopyrazine (DOF) | 0.18 - 0.19 g / 350-400g | HPLC | [1] |

| Bread (with GlcN + sugar alcohol) | Deoxyfructopyrazine (DOF) | 0.23 - 0.24 g / 350-400g | HPLC | [1] |

| Roasted Coffee Beans | Pyrazines (general) | Major volatile components | GC-MS | [2] |

| Processed Meats | Pyrazines (general) | Important volatile components | GC-MS | [3] |

Note: The data for roasted coffee and processed meats refer to the general class of pyrazines, and further research is needed to quantify specific deoxyfructosazine concentrations in these products.

Health Implications and Biological Activities

Current research suggests that dietary deoxyfructosazines exert their health effects primarily through their immunomodulatory, antioxidant, and anti-inflammatory properties.

Immunomodulatory Effects

Deoxyfructosazines have been shown to possess immunomodulatory activity, most notably through the inhibition of T-cell proliferation and cytokine production.

Studies on Jurkat cells, a human T-lymphocyte cell line, have demonstrated that a mixture of fructosazines, including deoxyfructosazine, can significantly inhibit the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation and proliferation.

Data Presentation: Immunomodulatory Activity of Deoxyfructosazines

| Biological Activity | Cell Line | Compound | IC50 Value | Reference |

| Inhibition of IL-2 Production | Jurkat T-cells | 2,5-Deoxyfructosazine | ~1.25 mM | [4] |

Antioxidant and Anti-aging Effects

Deoxyfructosazines have demonstrated significant antioxidant potential, which may contribute to their anti-aging effects observed in preclinical studies.

In vitro studies have shown that deoxyfructosazines can effectively scavenge free radicals and reduce oxidative stress in human dermal fibroblasts.

Deoxyfructosazines have been found to promote the secretion of collagen and hyaluronic acid, essential components of the skin's extracellular matrix, while inhibiting the activity of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.

Data Presentation: Antioxidant and Anti-aging Activity of Deoxyfructosazines

| Biological Activity | Cell Line/Model | Compound | Effect | Reference |

| ROS Scavenging | Human Dermal Fibroblasts | Fructosazine & Deoxyfructosazine | Effective scavenging of ROS | N/A |

| Catalase Activity | Human Dermal Fibroblasts | Deoxyfructosazine (5 µM) | Increased activity to 372% of baseline | N/A |

| Malondialdehyde (MDA) Content | Human Dermal Fibroblasts | Deoxyfructosazine (5 µM) | Reduced to 67.9% of baseline | N/A |

| Collagen I Secretion | Human Dermal Fibroblasts | Deoxyfructosazine | Enhanced secretion | N/A |

| Hyaluronic Acid Secretion | Human Dermal Fibroblasts | Deoxyfructosazine | Enhanced secretion | N/A |

| MMP-1 Secretion | Human Dermal Fibroblasts | Deoxyfructosazine | Inhibited secretion | N/A |

Potential Anti-inflammatory Mechanisms: NF-κB and MAPK Signaling Pathways

While direct evidence is still limited, the anti-inflammatory effects of deoxyfructosazines are hypothesized to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. Further research is warranted to elucidate the precise mechanisms by which deoxyfructosazines interact with these signaling cascades.

Impact on Gut Microbiota

The gut microbiota plays a crucial role in human health, and dietary components can significantly influence its composition and function. Maillard reaction products, the broader class to which deoxyfructosazines belong, have been shown to modulate the gut microbiota.[5][6][7] For instance, some studies suggest that dietary MRPs can alter the populations of beneficial bacteria like Lactobacillus and Bifidobacterium.[5][8] However, the specific effects of dietary deoxyfructosazines on the gut microbiome remain an important area for future investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of deoxyfructosazine and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

IL-2 Production Assay in Jurkat Cells

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Stimulation: Seed the cells in a 96-well plate and stimulate with phytohemagglutinin (PHA) at a concentration of 10 µg/mL.

-

Treatment: Concurrently, treat the cells with different concentrations of deoxyfructosazine.

-

Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

Reactive Oxygen Species (ROS) Scavenging Activity (DCFH-DA Assay)

-

Cell Seeding: Plate human dermal fibroblasts in a 96-well black plate and incubate for 24 hours.

-

Probing: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Treatment and Oxidative Stress Induction: Wash the cells and treat with deoxyfructosazine for 1 hour, followed by the addition of an ROS inducer (e.g., H₂O₂).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Quantification of Collagen and Hyaluronic Acid (ELISA)

-

Sample Collection: Collect the cell culture supernatant from deoxyfructosazine-treated and control cells.

-

ELISA: Use commercially available ELISA kits for human Collagen Type I and Hyaluronic Acid.

-

Procedure: Follow the manufacturer's protocol for the respective ELISA kits to quantify the concentration of collagen and hyaluronic acid in the supernatants.

MMP-1 Secretion Assay (ELISA)

-

Sample Collection: Collect the cell culture supernatant from deoxyfructosazine-treated and control cells.

-

ELISA: Utilize a human MMP-1 ELISA kit.

-

Procedure: Adhere to the manufacturer's instructions to measure the concentration of MMP-1 in the collected supernatants.

Catalase (CAT) Activity Assay

-

Cell Lysate Preparation: Prepare cell lysates from deoxyfructosazine-treated and control cells.

-

Assay Principle: The assay is based on the decomposition of H₂O₂ by catalase.

-

Procedure: Mix the cell lysate with a known concentration of H₂O₂. After a specific incubation time, stop the reaction and measure the remaining H₂O₂ concentration, often by reacting it with a chromogenic substrate. The decrease in H₂O₂ concentration is proportional to the catalase activity.

Malondialdehyde (MDA) Assay (TBARS Assay)

-

Sample Preparation: Prepare cell lysates or tissue homogenates from deoxyfructosazine-treated and control groups.

-

Assay Principle: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product.

-

Procedure: Mix the sample with TBA reagent and heat. After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Treatment: Administer deoxyfructosazine orally or intraperitoneally at various doses.

-

Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

-

Fecal Sample Collection: Collect fecal samples from animals fed a diet supplemented with deoxyfructosazine and from a control group.

-

DNA Extraction: Extract total bacterial DNA from the fecal samples using a commercially available DNA extraction kit.

-

PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

-

Library Preparation and Sequencing: Prepare the amplicon library and perform high-throughput sequencing on a platform such as Illumina MiSeq.

-

Data Analysis: Process the sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to analyze the microbial community composition, diversity (alpha and beta diversity), and relative abundance of different bacterial taxa.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the hypothesized modulation of the NF-κB and MAPK signaling pathways by deoxyfructosazines. These are conceptual representations based on the known mechanisms of these pathways and the potential points of intervention for anti-inflammatory compounds.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by deoxyfructosazine.

Caption: Hypothesized modulation of MAPK signaling pathways by deoxyfructosazine.

Experimental Workflows

The following diagrams outline the general workflows for key experimental procedures described in this guide.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.

Conclusion and Future Directions

Dietary deoxyfructosazines represent a class of bioactive compounds with significant potential for impacting human health. Their immunomodulatory and antioxidant properties, as detailed in this guide, suggest promising avenues for the development of novel therapeutics and functional foods. However, the field is still in its nascent stages, and several key areas require further investigation.

Future research should focus on:

-

Comprehensive Quantification: Establishing a robust database of deoxyfructosazine concentrations in a wide variety of commonly consumed foods.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which deoxyfructosazines modulate inflammatory signaling pathways such as NF-κB and MAPK.

-

Gut Microbiota Interactions: Investigating the direct effects of dietary deoxyfructosazines on the composition and metabolic activity of the gut microbiome and the subsequent health implications.

-

In Vivo Efficacy and Safety: Conducting more extensive in vivo studies and, eventually, clinical trials to validate the therapeutic potential and establish the safety profile of deoxyfructosazines for various health conditions.

A deeper understanding of the health implications of dietary deoxyfructosazines will be crucial for leveraging their potential benefits for human health and well-being. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Maillard reaction products modulate gut microbiota composition in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Maillard reaction products by the human gut microbiota--implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Quantitative Analysis of 2,6-Deoxyfructosazine in Biological Matrices using a Stable Isotope Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 2,6-Deoxyfructosazine (2,6-DF) in biological matrices, such as plasma or tissue homogenates, using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a 13C4-labeled internal standard.

Introduction

2,6-Deoxyfructosazine (2,6-DF) is a pyrazine derivative formed during the Maillard reaction between amino acids and reducing sugars. It is found in various heat-processed foods and has been investigated for its potential biological activities. Accurate quantification of 2,6-DF in biological systems is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in the context of drug development and food science.

This application note describes a robust LC-MS/MS method for the sensitive and selective quantification of 2,6-DF. The use of a stable isotope-labeled internal standard (13C4-2,6-Deoxyfructosazine) compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for 2,6-DF quantification.

Chemical Structures

The chemical structures of 2,6-Deoxyfructosazine and its 13C4 internal standard are shown below.

Caption: Chemical structures of analyte and internal standard.

Experimental Protocols

Materials and Reagents

-

2,6-Deoxyfructosazine (CAS: 36806-15-2) reference standard[1]

-

2,6-Deoxyfructosazine-13C4 internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Biological matrix (e.g., human plasma)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,6-DF and 13C4-2,6-DF in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 2,6-DF stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 13C4-2,6-DF primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Thaw biological samples (e.g., plasma) on ice.

-

To a 100 µL aliquot of each sample, standard, and quality control (QC) sample, add 10 µL of the internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Due to the polar nature of 2,6-DF, both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be considered. HILIC is often preferred for highly polar compounds as it can provide better retention and separation from other polar matrix components.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | HILIC Method | RP-HPLC Method |

| LC System | High-Performance Liquid Chromatography System | High-Performance Liquid Chromatography System |

| Column | HILIC Column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm) | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile with 0.1% formic acid |

| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min |

| Flow Rate | 0.3 mL/min | 0.4 mL/min |

| Column Temperature | 40°C | 40°C |

| Injection Volume | 5 µL | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C | 500°C |

| IonSpray Voltage | 5500 V | 5500 V |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry and MRM Transitions

The selection of precursor and product ions is critical for the specificity of the method. The molecular weight of 2,6-Deoxyfructosazine is 304.3 g/mol .[1] In positive ESI mode, the protonated molecule [M+H]+ will be observed at m/z 305.3. The 13C4 internal standard will have a protonated molecule at m/z 309.3.

Fragmentation of the polyhydroxyalkyl side chains is expected to involve neutral losses of water (H2O, 18 Da) and formaldehyde (CH2O, 30 Da). Cleavage of the C-C bonds within the side chains will also generate characteristic product ions.

Disclaimer: The following MRM transitions are proposed based on the chemical structure and common fragmentation pathways. Experimental optimization of collision energy (CE) and confirmation of product ions using a pure standard are mandatory.

Table 2: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment | Collision Energy (eV) |

| 2,6-Deoxyfructosazine | 305.3 | 287.3 | H2O | To be optimized |

| 305.3 | 269.3 | 2 x H2O | To be optimized | |

| 305.3 | 215.2 | C3H7O3 (Glycerol moiety) | To be optimized | |

| 13C4-2,6-Deoxyfructosazine | 309.3 | 291.3 | H2O | To be optimized |

| 309.3 | 273.3 | 2 x H2O | To be optimized | |

| 309.3 | 219.2 | C3H7O3 (Glycerol moiety) | To be optimized |

Data Analysis and Quantification

The concentration of 2,6-DF in the samples is determined by interpolation from a calibration curve. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA. The validation should assess the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in multiple replicates on different days.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of the analyte in the biological matrix under different storage and handling conditions.

Quantitative Data Summary

The following table presents an example of a calibration curve and quality control data.

Table 3: Example Calibration Curve and QC Data

| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| Calibration Std 1 | 1.0 | 0.98 | 98.0 |

| Calibration Std 2 | 5.0 | 5.12 | 102.4 |

| Calibration Std 3 | 20.0 | 19.5 | 97.5 |

| Calibration Std 4 | 100.0 | 101.2 | 101.2 |

| Calibration Std 5 | 500.0 | 495.8 | 99.2 |

| Calibration Std 6 | 1000.0 | 1005.0 | 100.5 |

| QC Samples | |||

| LLOQ QC | 1.0 | 1.05 | 105.0 |

| Low QC | 3.0 | 2.89 | 96.3 |

| Mid QC | 150.0 | 153.5 | 102.3 |

| High QC | 800.0 | 790.4 | 98.8 |

Signaling Pathway/Logical Relationship Diagram

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship is as follows:

Caption: Rationale for using a stable isotope internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 2,6-Deoxyfructosazine in biological matrices using LC-MS/MS with a 13C4-labeled internal standard. The method is designed to be sensitive, specific, and robust, making it suitable for a wide range of applications in drug development and food safety research. Adherence to the described protocols and proper method validation will ensure the generation of high-quality, reliable quantitative data.

References

Application Note: Quantitative Analysis of 2,6-Deoxyfructosazine in Thermally Processed Foods using Stable Isotope Dilution LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of 2,6-Deoxyfructosazine in various thermally processed food matrices. 2,6-Deoxyfructosazine is a Maillard reaction product formed during the heating of foods containing amino acids and reducing sugars, and its concentration can be an indicator of the intensity of heat treatment and may have implications for food quality and safety. The method utilizes a stable isotope dilution assay (SIDA) with 2,6-Deoxyfructosazine-13C4 as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This approach effectively mitigates matrix effects commonly encountered in complex food samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars during the thermal processing of food.[1] This complex cascade of reactions leads to the formation of a wide array of compounds, including those that contribute to the desirable color, flavor, and aroma of cooked foods.[2] However, some Maillard reaction products (MRPs) are also of interest due to their potential physiological effects. 2,6-Deoxyfructosazine is one such MRP, and its quantification in food products is important for quality control and for furthering our understanding of the chemical changes that occur during food processing.

The analysis of MRPs in complex food matrices is challenging due to the presence of numerous interfering compounds. Stable isotope dilution analysis (SIDA) is the gold standard for accurate quantification in such matrices.[3] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the analyte as an internal standard at the beginning of the sample preparation process. Because the labeled internal standard has nearly identical chemical and physical properties to the analyte, it can compensate for losses during sample extraction and cleanup, as well as for matrix-induced variations in ionization efficiency during mass spectrometric analysis.[4] This application note details a validated LC-MS/MS method employing this compound for the reliable quantification of 2,6-Deoxyfructosazine in food.

Experimental Protocols

Materials and Reagents

-

Analytes: 2,6-Deoxyfructosazine (purity ≥95%), this compound (isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Extraction and Cleanup Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange), 0.22 µm syringe filters, polypropylene centrifuge tubes (15 mL and 50 mL).

Sample Preparation Protocol (Solid Phase Extraction)

This protocol is suitable for a variety of solid and semi-solid food matrices such as baked goods, roasted coffee, and processed snacks.

-

Homogenization: Weigh 1 gram of the homogenized food sample into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add a known amount of this compound internal standard working solution to the sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentration in the samples.

-

Extraction: Add 10 mL of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: Load the collected supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove interfering substances.

-

Elution: Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.

Diagram of the Sample Preparation Workflow:

Caption: Experimental workflow for the extraction and cleanup of 2,6-Deoxyfructosazine from food samples.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |